D-Alanine can be sourced through both natural and synthetic processes. It is classified as a non-essential amino acid, meaning that it can be synthesized by the body. In terms of its chemical classification, D-Alanine belongs to the group of alpha-amino acids, characterized by having an amino group (), a carboxyl group (), and a side chain that determines its properties.
D-Alanine can be synthesized through several methods:
For instance, one method involves the reaction of L-chloropropionic acid with ammonia in an aqueous solution at elevated temperatures (around 70°C) to yield D-Alanine with high enantiomeric purity . Another promising approach utilizes engineered strains to enhance the production efficiency by manipulating metabolic pathways.
The molecular structure of D-Alanine is characterized by its backbone consisting of a central carbon atom bonded to:
The presence of the carbon-13 isotope at the third carbon position provides unique NMR spectral characteristics that are useful for tracing metabolic pathways.
The molecular formula for D-Alanine is , with a molar mass of approximately 89.09 g/mol. The carbon-13 isotopic labeling allows for specific detection in mass spectrometry and NMR, enhancing analytical capabilities.
D-Alanine participates in various biochemical reactions, including:
In laboratory settings, D-Alanine can be utilized as a substrate in enzymatic assays to study enzyme kinetics or as a tracer in metabolic studies due to its isotopic labeling .
D-Alanine acts primarily as an intermediate in amino acid metabolism. Its mechanism involves participation in transamination reactions where it donates its amino group to alpha-keto acids, forming new amino acids while converting itself into pyruvate.
Studies indicate that enzymes such as alanine transaminase play a significant role in these transformations, facilitating the exchange of functional groups between substrates .
D-Alanine exhibits standard properties typical of amino acids:
Relevant data includes its stability under physiological conditions, making it suitable for various applications in biochemical research.
D-Alanine has diverse scientific applications:
The synthesis of isotopically labeled D-alanine (3-¹³C) leverages stereoselective enzymatic reactions to ensure precise chiral incorporation. This avoids the low yields and racemization issues of traditional chemical routes.
NAD(H)-dependent dehydrogenases enable reversible reductive amination of ¹³C-labeled pyruvate to yield chiral alanine. A bifunctional fusion enzyme combining alanine dehydrogenase (AlaDH) from Halomonas elongata and formate dehydrogenase (FDH) from Candida boidinii has been engineered for efficient D-alanine (3-¹³C) synthesis. The AlaDH-FDH orientation shows 2.5-fold higher activity than FDH-AlaDH constructs due to optimal domain folding and cofactor channeling. This system achieves >99% enantiomeric excess (ee) for D-alanine by stereospecific hydride transfer from NADH to the si-face of the pyruvate carbonyl group. The fusion design minimizes diffusion limitations, accelerating reaction kinetics by 40% compared to free enzymes [3].
Table 1: Activity Retention in Fusion Enzyme Constructs
Enzyme Construct | FDH Activity Retention (%) | AlaDH Activity Retention (%) |
---|---|---|
His-FDH-AlaDH | 23 ± 5 | 11 ± 2 |
AlaDH-FDH-His | 57 ± 11 | 28 ± 4 |
Mutant DAPDH from Symbiobacterium thermophilum (R35E/R36V/Y76V) serves as a specialized biocatalyst for D-alanine (3-¹³C) synthesis. Semi-rational engineering shifted its native substrate specificity from meso-diaminopimelate to pyruvate. The mutations enhance electrostatic complementarity for the smaller pyruvate substrate while disrupting binding to bulky dicarboxylates. Kinetic profiling reveals a 6.76 mM Km for L-alanine and catalytic efficiency (kcat/Km) of 0.085 s⁻¹mM⁻¹ for pyruvate amination. This mutant enables direct asymmetric synthesis from ¹³C-labeled pyruvate and ammonia, bypassing racemization steps [2] [3].
Table 2: Kinetic Parameters of Engineered DAPDH
Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
---|---|---|---|
L-alanine | 6.76 | 0.58 | 0.085 |
D-alanine | 10.21 | 0.28 | 0.027 |
Covalent co-immobilization of DAPDH and FDH on aminated macroporous resins enhances operational stability for D-alanine (3-¹³C) synthesis. Glutaraldehyde activation forms Schiff base linkages with enzyme lysine residues, achieving >90% binding efficiency. This method prevents subunit dissociation in multimeric enzymes (e.g., AlaDH hexamers) and reduces enzyme leaching by <5% per batch. Co-immobilization improves thermal stability, with a 4-fold longer half-life at 45°C compared to free enzymes. The biocatalyst retains >80% productivity after 10 reaction cycles, critical for cost-efficient ¹³C-labeled production [2] [3].
Macroporous resins (150–300 μm pore size) create confined microenvironments that enhance intermediate transfer between co-immobilized DAPDH and FDH. The pore structure concentrates NADH diffusion locally, elevating cofactor availability 3-fold near DAPDH active sites. This reduces the apparent Km for pyruvate by 40% and boosts reaction rates by 2.2-fold at low substrate concentrations (≤20 mM). Computational modeling confirms reduced diffusional path lengths (<50 nm) between enzyme pairs, enabling near-quantative conversion of ¹³C-pyruvate with 98% isotopic fidelity [2] [3].
Table 3: Performance of Free vs. Co-Immobilized Enzymes
Parameter | Free Enzymes | Co-Immobilized Enzymes |
---|---|---|
Pyruvate Conversion (%) | 68 | 99 |
Half-life (h, 45°C) | 12 | 48 |
Reaction Cycles | 3 | 10 |
FDH couples NAD⁺ reduction to CO₂ generation from formate, sustaining catalytic NADH pools for reductive amination. The C. boidinii FDH exhibits a high turnover number of 15 s⁻¹ for NAD⁺ and exceptional cofactor affinity (Km = 0.08 mM). In fusion enzymes or co-immobilized systems, spatiotemporal proximity to AlaDH/DAPDH minimizes NADH diffusion delays, enabling a cofactor turnover frequency (TOF) of 500 h⁻¹. Formate acts as a sacrificial substrate with low toxicity, allowing concentrations >1 M to drive near-stoichiometric NAD⁺-to-NADH conversion. This reduces cofactor costs to <0.5% of total production expenses for D-alanine (3-¹³C) [3].
Bio-derived ¹³C-pyruvate serves as the primary carbon source for D-alanine (3-¹³C) synthesis. Whole-cell biocatalysts expressing L-amino acid deaminase (pm1) from Proteus mirabilis convert D/L-alanine to pyruvate with 29.14% yield in a carbon-efficient cycle. Engineered E. coli lacking alanine transporters (ΔcycA, ΔamaP) minimize substrate loss, accumulating 14.57 g/L pyruvate from 50 g/L D/L-alanine feedstock. Glucose-mediated regeneration systems further enhance sustainability: recombinant E. coli co-expressing alanine dehydrogenase (Ald), glucose dehydrogenase (Gdh), and alanine racemase (DadX) simultaneously converts glucose and ammonium into D/L-alanine (6.48 g/L D-form) for downstream isotopic amination [7] [8].
Table 4: Renewable Feedstocks for D-Alanine (3-¹³C) Precursors
Feedstock | Biocatalyst | Product | Yield |
---|---|---|---|
D/L-alanine | E. coli ΔcycAΔamaP/pm1ep3 | Pyruvate | 14.57 g/L |
Glucose | E. coli Ald/DadX/Gdh | D-alanine | 6.48 g/L |
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